molecular formula C15H13N3O B15075100 2-cyano-N,N'-diphenylacetohydrazide CAS No. 106839-93-4

2-cyano-N,N'-diphenylacetohydrazide

Katalognummer: B15075100
CAS-Nummer: 106839-93-4
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: DRSHSEVEHNBEPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyano-N,N’-diphenylacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a cyano group (-CN) and two phenyl groups attached to the acetohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N,N’-diphenylacetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with benzaldehyde derivatives. One common method is the condensation reaction between cyanoacetic acid hydrazide and benzaldehyde in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-cyano-N,N’-diphenylacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-N,N’-diphenylacetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-cyano-N,N’-diphenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-cyano-N,N’-diphenylacetohydrazide involves its interaction with specific molecular targets. The cyano group and phenyl rings play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-cyano-N,N’-diphenylacetohydrazide
  • 2-cyano-N-(2-pyridyl)acetamide
  • 2-cyano-N’-(2-chlorobenzylidene)acetohydrazide
  • 2-cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide

Uniqueness

2-cyano-N,N’-diphenylacetohydrazide is unique due to its specific structural features, including the presence of two phenyl groups and a cyano group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

106839-93-4

Molekularformel

C15H13N3O

Molekulargewicht

251.28 g/mol

IUPAC-Name

2-cyano-N,N'-diphenylacetohydrazide

InChI

InChI=1S/C15H13N3O/c16-12-11-15(19)18(14-9-5-2-6-10-14)17-13-7-3-1-4-8-13/h1-10,17H,11H2

InChI-Schlüssel

DRSHSEVEHNBEPS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.